trans-4-Methoxypiperidin-3-ol
Overview
Description
Trans-4-Methoxypiperidin-3-ol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a cyclic amine that contains both a methoxy group and a hydroxyl group, making it a versatile molecule with unique properties. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypiperidin-3-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Methoxypiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Trans-4-Methoxypiperidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of trans-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-Methoxypiperidine: Similar structure but lacks the hydroxyl group.
3-Hydroxypiperidine: Similar structure but lacks the methoxy group.
4-Hydroxy-4-methoxypiperidine: Contains both methoxy and hydroxyl groups but in different positions.
Uniqueness: Trans-4-Methoxypiperidin-3-ol is unique due to the specific positioning of its methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Biological Activity
trans-4-Methoxypiperidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring. This configuration influences its chemical reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 141.17 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its affinity for target sites. Although specific molecular targets are still under investigation, preliminary studies suggest potential interactions with:
- Enzymes: Modulation of enzyme activity through competitive inhibition or allosteric effects.
- Receptors: Potential agonistic or antagonistic effects on neurotransmitter receptors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in pharmaceutical applications.
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. In vitro studies demonstrated that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.
- Methodology: Disk diffusion method was employed to assess the inhibition zones against bacterial strains.
- Results: Showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
-
Neuropharmacological Assessment:
- Objective: To explore the effects of this compound on neurotransmitter release.
- Methodology: Neurotransmitter assays were conducted using rat brain slices.
- Results: Indicated enhanced release of serotonin, suggesting a possible mechanism for antidepressant-like effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxypiperidine | Lacks hydroxyl group | Limited neuropharmacological activity |
3-Hydroxypiperidine | Hydroxyl at position 3 | Moderate antimicrobial activity |
4-Hydroxy-4-methoxypiperidine | Hydroxyl at position 4 | Enhanced receptor interaction |
Properties
IUPAC Name |
(3S,4S)-4-methoxypiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZLMULMPUCFT-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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